2-(2,2,2-Trifluoroethyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

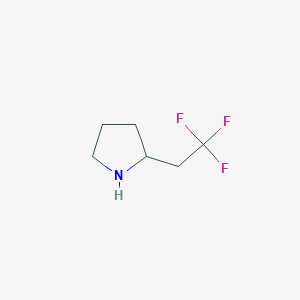

2-(2,2,2-Trifluoroethyl)pyrrolidine is a chemical compound with the molecular formula C6H10F3N . It is a hydrochloride salt and is typically available in powder form . The IUPAC name for this compound is 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride .

Synthesis Analysis

While specific synthesis methods for 2-(2,2,2-Trifluoroethyl)pyrrolidine were not found, there are general methods for the synthesis of similar compounds. For instance, an efficient and highly enantioselective approach has been developed for the synthesis of a variety of chiral 2,2,2-trifluoroethyl lactams . Another method involves a selective three-step substitution transesterification starting with tris (2,2,2-trifluoroethyl) phosphate .Molecular Structure Analysis

The molecular structure of 2-(2,2,2-Trifluoroethyl)pyrrolidine consists of a pyrrolidine ring with a 2,2,2-trifluoroethyl group attached . The InChI code for this compound is 1S/C6H10F3N.ClH/c7-6(8,9)4-5-2-1-3-10-5;/h5,10H,1-4H2;1H .Physical And Chemical Properties Analysis

2-(2,2,2-Trifluoroethyl)pyrrolidine is a hydrochloride salt and is typically available in powder form . It has a molecular weight of 189.61 . The predicted boiling point is 117.9±35.0 °C and the predicted density is 1.104±0.06 g/cm3 .科学的研究の応用

Organocatalysis in Asymmetric Reactions 2-(2,2,2-Trifluoroethyl)pyrrolidine derivatives have been utilized as effective organocatalysts in various asymmetric reactions. For example, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine catalyzes an asymmetric intramolecular aldol reaction, demonstrating a rare combination of aldehyde as nucleophile and ketone as electrophile, leading to the formation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007). Similarly, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been used as an efficient organocatalyst for asymmetric Michael addition reactions, yielding various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Heterocyclic Compounds The synthesis and functionalization of pyrrolidine-based heterocyclic compounds are significant due to their broad range of applications. Trifluoroethylated pyrrolidines have been synthesized via catalytic asymmetric 1,3-dipolar cycloaddition with excellent stereoselectivity, indicating their potential in creating complex molecular architectures (Li et al., 2011). Another study reported the synthesis of pyrrolidin-2-ones using ultrasound in aqueous medium, highlighting the approach towards environmentally sustainable processes in organic synthesis (Franco et al., 2012).

Application in Fluorination and Pharmaceutical Synthesis 2-(2,2,2-Trifluoroethyl)pyrrolidine derivatives are also instrumental in fluorination processes and the synthesis of pharmaceutical compounds. The study by Troegel and Lindel (2012) showcases the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorinated pyrrole-imidazole alkaloids, indicating the significance of trifluoroethylated pyrrolidines in medicinal chemistry (Troegel & Lindel, 2012). In addition, a comprehensive study on the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines highlights their utility in preparing medicinal drugs and as organocatalysts, demonstrating their versatile applications in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-5-2-1-3-10-5/h5,10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNGGKANKDQBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethyl)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)

![[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone](/img/structure/B2730535.png)

![(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B2730537.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2730540.png)

![[4-(2H-Tetrazole-5-yl)phenyl]acetic acid](/img/structure/B2730546.png)

![3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2730547.png)

![N-{4-[(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2730550.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2730551.png)